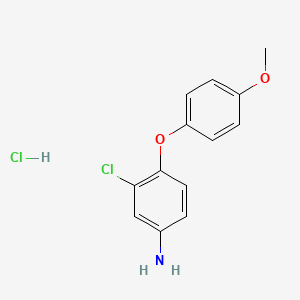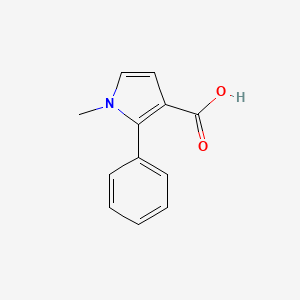
1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid
Descripción general
Descripción
1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid is a chemical compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22 . This compound is used as a reactant in various chemical reactions .
Synthesis Analysis
The synthesis of 1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid can be achieved by reacting 1-Methyl-2-pyrrolecarboxylic acid with phenylbromide via a palladium-catalyzed decarboxylative cross-coupling reaction . This reaction is part of a larger class of reactions known as the Paal-Knorr Pyrrole Synthesis .Molecular Structure Analysis
The InChI code for 1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid is 1S/C12H11NO2/c1-13-8-7-10(12(14)15)11(13)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) . This indicates the specific arrangement of atoms in the molecule and can be used to identify the compound.Chemical Reactions Analysis
1-Methyl-2-pyrrolecarboxylic acid, a reactant used to synthesize 1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid, can also be used to prepare 4,5-Diethyl-1-methylpyrano[3,4-b]pyrrol-7(1H)-one, a fused heterocycle pyrone, by ruthenium catalyzed oxidative coupling with 3-hexyne .Physical And Chemical Properties Analysis
1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid is a powder at room temperature . The compound’s melting point is between 136-138 °C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties : A study by Law et al. (1984) described a new general synthesis of 1H-pyrrole-2-carboxylic acid derivatives, which are structurally related to 1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid. This synthesis involves the reaction between 2H-azirines and enamines, yielding moderate to high yields of the title compounds (Law et al., 1984).
Potential Antimicrobial Applications : Hublikar et al. (2019) synthesized a series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives and evaluated their in vitro antimicrobial activities. These compounds showed good antibacterial and antifungal activity, indicating potential use as antimicrobial agents (Hublikar et al., 2019).
Structural Analysis and Molecular Packing : Research by Faigl et al. (2011) on a structurally similar compound, 1-[2-carboxy-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid, revealed insights into the chiral discrimination of the compound's optical isomers. This study contributes to understanding the structural aspects of compounds related to 1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid (Faigl et al., 2011).
Formation of Hydrogen-Bonded Networks : A study by Lin et al. (1998) on 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives, which are closely related to the compound , found that small structural changes can lead to the formation of one-, two-, and three-dimensional networks in the solid state. This is particularly relevant for understanding the hydrogen bonding and crystal packing properties of similar compounds (Lin et al., 1998).
Safety And Hazards
This compound is associated with several hazards. It may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water if contact occurs, and wearing protective gloves, clothing, and eye/face protection .
Propiedades
IUPAC Name |
1-methyl-2-phenylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-13-8-7-10(12(14)15)11(13)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTMLRRGBKWXAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70667508 | |
| Record name | 1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70667508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid | |
CAS RN |
807624-24-4 | |
| Record name | 1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70667508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride](/img/structure/B1419719.png)
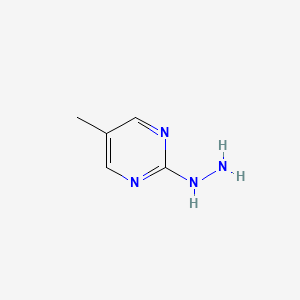
![3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1419723.png)
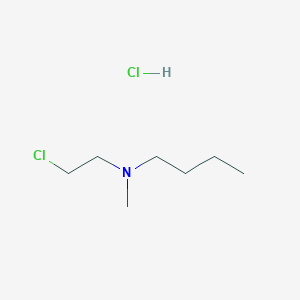
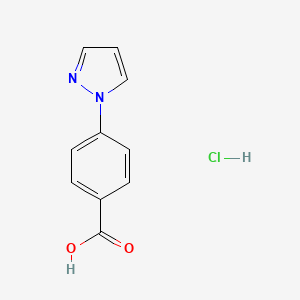
![[(4-Methoxy-benzyl)-methyl-amino]-acetic acid hydrochloride](/img/structure/B1419727.png)
![N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1419728.png)
![3-Chloro-4-[2-(diethylamino)ethoxy]aniline dihydrochloride](/img/structure/B1419729.png)
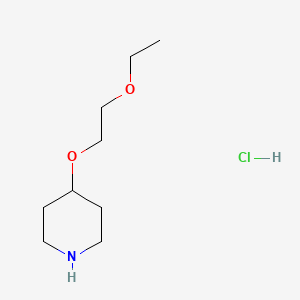
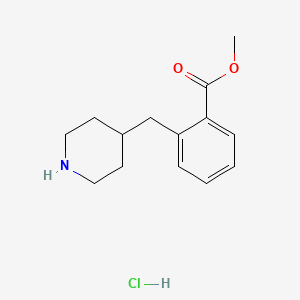

![{4-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1419737.png)
